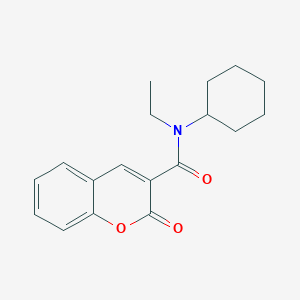

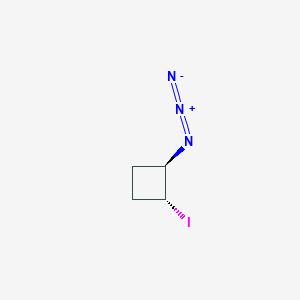

![molecular formula C14H10N4O3 B2503547 (E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime CAS No. 461684-33-3](/img/structure/B2503547.png)

(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime, also known as NIOX, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. NIOX is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of the signaling molecule nitric oxide (NO) in the body.

Scientific Research Applications

Synthesis and Chemical Properties

- The development of novel pH-sensitive spin probes involves the conversion of oximes to stable nitroxides, demonstrating the potential of such compounds in synthesizing complex molecules with specific functional properties (Kirilyuk et al., 2003).

- An iron(III)-catalyzed one-pot three-component synthesis of imidazo[1,2-a]pyridine derivatives highlights the functional-group tolerance and efficiency of this method, underlining the chemical versatility of related compounds (Yan et al., 2014).

- The catalytic activity of imidazolo[1,2-a]pyridine derivatives, including structures similar to (E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime, for the oxidation of catechol to o-quinone, is crucial in understanding their potential in catalysis and environmental applications (Saddik et al., 2012).

Medicinal and Material Applications

- The quantum chemistry and experimental evaluation of imidazopyridine derivatives as corrosion inhibitors for carbon steel in acidic media provide insights into the protective capabilities of these compounds, opening avenues for their application in materials science (Ech-chihbi et al., 2019).

- Synthesis of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines through oxidative condensation-cyclization, showcasing the potential of these compounds in developing luminescent materials with applications ranging from sensing to display technologies (Shibahara et al., 2009).

properties

IUPAC Name |

(NE)-N-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-15-9-12-13-6-1-2-7-17(13)14(16-12)10-4-3-5-11(8-10)18(20)21/h1-9,19H/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJRWWYFONHZFL-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)